molecular formula C7H3Br2NS B1371890 2,4-Dibromobenzo[d]thiazole CAS No. 887589-19-7

2,4-Dibromobenzo[d]thiazole

Cat. No.: B1371890
CAS No.: 887589-19-7
M. Wt: 292.98 g/mol
InChI Key: AZOZOHCZAFSZIG-UHFFFAOYSA-N
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Description

2,4-Dibromobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Br2NS. It is a derivative of benzothiazole, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromobenzo[d]thiazole typically involves the bromination of benzothiazole. One common method is the direct bromination of benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or heteroaryl derivatives.

    Electrophilic Substitution: Nitro or sulfonated benzothiazoles.

Scientific Research Applications

2,4-Dibromobenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzo[d]thiazole in biological systems involves its interaction with cellular components. The bromine atoms enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromobenzo[d]thiazole is unique due to the specific electronic effects imparted by the bromine atoms, which influence its reactivity and interactions in chemical and biological systems. Its balance of size and electronegativity makes it particularly useful in cross-coupling reactions and as a precursor for various functionalized derivatives .

Properties

IUPAC Name

2,4-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOZOHCZAFSZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646562
Record name 2,4-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887589-19-7
Record name 2,4-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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